Cas no 1005293-63-9 (1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one)

1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one structure
1005293-63-9 structure
Product Name:1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No:1005293-63-9
MF:C20H17ClN4O3S
MW:428.891981840134
CID:6204533
PubChem ID:135705993
Update Time:2025-07-10

1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
    • CCG-196496
    • 1-(4-chlorophenyl)-6-[(3,5-dimethoxyphenyl)methylsulfanyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
    • F2085-0158
    • 1-(4-chlorophenyl)-6-((3,5-dimethoxybenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
    • 1005293-63-9
    • AKOS002052849
    • HMS3525B19
    • Inchi: 1S/C20H17ClN4O3S/c1-27-15-7-12(8-16(9-15)28-2)11-29-20-23-18-17(19(26)24-20)10-22-25(18)14-5-3-13(21)4-6-14/h3-10H,11H2,1-2H3,(H,23,24,26)
    • InChI Key: UIYUAEBEOISSHL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C2=C(C=N1)C(NC(=N2)SCC1C=C(C=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 428.0709893g/mol
  • Monoisotopic Mass: 428.0709893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 103Ų

1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Pricemore >>

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1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Related Literature

Additional information on 1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Introduction to 1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 1005293-63-9)

The compound 1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, identified by its CAS number 1005293-63-9, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold that has garnered considerable attention due to its demonstrated biological activity and potential therapeutic applications.

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocycles that exhibit a wide range of pharmacological properties. They are particularly noted for their roles in the development of drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The structural features of this compound, including the presence of a chlorophenyl group at the 1-position and a dimethoxyphenylmethylsulfanyl substituent at the 6-position, contribute to its unique chemical and biological properties.

The chlorophenyl moiety is known to enhance binding affinity to biological targets by introducing hydrophobic interactions and electronic effects that modulate receptor activity. In contrast, the dimethoxyphenylmethylsulfanyl group introduces a polar sulfanyl moiety that can engage in hydrogen bonding or other specific interactions with biological molecules. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidines in medicinal chemistry. For instance, derivatives of this scaffold have been explored for their anti-inflammatory and anti-cancer properties. The compound in question has been investigated for its ability to modulate key enzymes and signaling pathways involved in disease progression. Preliminary in vitro studies suggest that it may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and immunology.

The synthesis of 1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multi-step organic transformations that showcase the synthetic versatility of pyrazolo[3,4-d]pyrimidine core structures. The introduction of the chlorophenyl group typically proceeds via chlorination reactions of aromatic precursors, while the dimethoxyphenylmethylsulfanyl group is often incorporated through nucleophilic substitution or metal-catalyzed coupling reactions. These synthetic strategies highlight the compound's accessibility for further structural optimization and derivatization.

In terms of biological activity, the compound has shown promise in preclinical models as a potential therapeutic agent. Its ability to interact with biological targets suggests it may have applications in treating conditions characterized by abnormal cell proliferation or inflammatory responses. Additionally, its structural complexity allows for modifications that could enhance its pharmacokinetic properties, such as solubility and bioavailability.

The development of novel heterocyclic compounds like 1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one relies heavily on advances in computational chemistry and high-throughput screening techniques. These tools enable researchers to rapidly evaluate the potential biological activity of new molecules and guide the design of more effective derivatives. The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates for clinical development.

The future directions for research on this compound include exploring its mechanism of action in greater detail and assessing its efficacy in vivo. Animal models will be crucial for evaluating its therapeutic potential and identifying any adverse effects. Furthermore, collaborations between academic institutions and pharmaceutical companies could facilitate faster translation from preclinical findings to clinical trials.

Overall,1-(4-chlorophenyl)-6-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one represents an exciting example of how structural innovation can lead to novel therapeutic agents. Its unique combination of chemical features makes it a valuable scaffold for further drug development efforts aimed at addressing unmet medical needs.

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